molecular formula C2HBrN2S B1273722 2-Bromo-1,3,4-thiadiazole CAS No. 61929-24-6

2-Bromo-1,3,4-thiadiazole

Cat. No.: B1273722
CAS No.: 61929-24-6
M. Wt: 165.01 g/mol
InChI Key: DQBCRVIBTFHJLM-UHFFFAOYSA-N
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Description

2-Bromo-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms It is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Biochemical Analysis

Biochemical Properties

2-Bromo-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, this compound can bind to DNA and proteins, disrupting their normal functions and leading to cytotoxic effects . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to induce apoptosis in cancer cells by activating cell signaling pathways that lead to programmed cell death . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the normal progression of biochemical reactions . It also interacts with DNA, causing strand breaks and interfering with replication and transcription processes . Additionally, this compound can modulate the activity of signaling proteins, leading to changes in cell behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth . At higher doses, this compound can cause significant adverse effects, including liver and kidney damage, as well as hematological abnormalities . These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to a decrease in ATP production and an increase in the levels of metabolic intermediates . Additionally, this compound can affect the flux of metabolites through these pathways, altering the overall metabolic balance in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cellular membranes and accumulate in specific compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting their localization and function . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can accumulate in the mitochondria, leading to disruptions in mitochondrial function and energy production . These localization patterns are influenced by the compound’s chemical properties and the presence of specific targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with bromine in an acidic medium. Another method includes the cyclization of appropriate precursors in the presence of brominating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

    Coupling Reactions: It can engage in coupling reactions with aryl or alkyl halides, facilitated by catalysts like palladium.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Palladium, copper, and other transition metals.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products: The reactions typically yield substituted thiadiazoles, which can exhibit enhanced biological or chemical properties.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1,3,4-thiadiazole stands out due to its unique reactivity profile, allowing for diverse chemical modifications and applications. Its bromine atom provides a versatile handle for further functionalization, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-bromo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBCRVIBTFHJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383575
Record name 2-bromo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61929-24-6
Record name 2-bromo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3,4-thiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key reactions involving 2-bromo-1,3,4-thiadiazole as a starting material?

A1: this compound serves as a versatile building block for synthesizing various substituted 1,3,4-thiadiazole derivatives. [, ] One key reaction is its nucleophilic substitution with amines. For example, reacting this compound with N,N-dialkylaminoethylamines or N-methylpiperazine yields the corresponding 2-amino-1,3,4-thiadiazole derivatives. [] These derivatives exhibit pharmacological activities, including antihistaminic, anticholinergic, and norepinephrine-potentiating effects. [] Furthermore, this compound can react with metal salts to form coordination complexes. Notably, it forms complexes with copper(II) [] and cobalt(II)/nickel(II), offering insights into its coordination behavior. []

Q2: What pharmacological activities have been observed for derivatives of this compound?

A2: Research indicates that 5-substituted 2-(N,N-dialkylaminoethyl)amino- and 2-N-methylpiperazinyl-1,3,4-thiadiazoles, synthesized from this compound, possess notable pharmacological activities. [] These compounds demonstrate antihistaminic activity, suggesting their potential use in managing allergic reactions. Additionally, they exhibit anticholinergic properties, implying potential applications in conditions involving excessive acetylcholine activity. Moreover, these derivatives showcase norepinephrine-potentiating activity, indicating their ability to enhance the effects of norepinephrine, a neurotransmitter crucial for various physiological functions. []

Q3: How does the structure of this compound lend itself to forming coordination complexes?

A3: The structure of this compound features nitrogen and sulfur atoms within its heterocyclic ring. [, ] These heteroatoms possess lone pairs of electrons, enabling them to act as donor sites for coordinating with metal ions. This characteristic allows this compound to function as a ligand in forming coordination complexes with various transition metals, including copper(II) [] and cobalt(II)/nickel(II). [] Studying these complexes provides valuable insights into the coordination chemistry of this compound and its potential applications in fields like catalysis.

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